molecular formula C16H12N2O B14695568 1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine CAS No. 34046-78-1

1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine

Katalognummer: B14695568
CAS-Nummer: 34046-78-1
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: MWBXECRDKZIGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Oxo-2,5-diphenyl-1λ⁵-pyrazine is a pyrazine derivative characterized by a central pyrazine ring substituted with two phenyl groups at the 2- and 5-positions and an oxo group at the 1-position. Pyrazine derivatives are renowned for their diverse applications in pharmaceuticals, materials science, and flavor chemistry due to their aromatic stability and tunable electronic properties . This compound’s phenyl substituents likely enhance steric bulk and π-conjugation, influencing its reactivity and functional characteristics compared to simpler pyrazine analogs.

Eigenschaften

CAS-Nummer

34046-78-1

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

1-oxido-2,5-diphenylpyrazin-1-ium

InChI

InChI=1S/C16H12N2O/c19-18-12-15(13-7-3-1-4-8-13)17-11-16(18)14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

MWBXECRDKZIGFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C=[N+]2[O-])C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzaldehyde with malonic acid in the presence of a catalyst such as piperidine can yield intermediates that, upon further reaction with suitable reagents, form the desired pyrazine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Oxo-2,5-diphenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. As a kinase inhibitor, it interferes with signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Pyrazine derivatives vary widely based on substituents and oxidation states. Key structural analogs include:

Compound Name Substituents Key Structural Features Synthesis Route
2,5-Bis(3-indolylmethyl)pyrazine 3-Indolylmethyl groups at 2,5-positions Bulky indole substituents enhance steric hindrance Cyclization of indole precursors
2,5-Dimethylpyrazine Methyl groups at 2,5-positions Small alkyl groups favor volatility Maillard reaction of dipeptides
5-(1-Oxo-1λ⁵-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine Thiadiazolo and oxo-pyridyl groups Fused heterocyclic system enhances electron affinity Condensation of diketones and diamines
Tetramethylpyrazine Methyl groups at all four positions Symmetrical structure aids in redox activity Microbial fermentation or thermal degradation

Key Differences :

  • Synthetic Routes : Unlike Maillard-derived pyrazines (e.g., 2,5-dimethylpyrazine), the target compound likely requires metal-catalyzed coupling or condensation reactions for phenyl group introduction .

Pharmacological and Antimicrobial Properties

Pyrazine derivatives exhibit broad bioactivity, though substituents critically modulate efficacy:

Compound Bioactivity (MIC or IC₅₀) Mechanism of Action Reference
Pyrazine-carbohydrazide hybrids MIC = 0.78–6.25 µg/mL (anti-TB) Inhibition of MtPanC enzyme
Phenazine derivatives Antitumor, antibiotic, diuretic Intercalation into DNA or redox cycling
2,5-Dimethylpyrazine Antimicrobial (odor-correlated) Disruption of microbial membranes

Comparison :

  • Antimicrobial Activity : 1-Oxo-2,5-diphenyl-1λ⁵-pyrazine’s phenyl groups may enhance membrane penetration compared to methyl-substituted analogs, but direct data is lacking. Odor-activity correlations seen in 2,5-dimethylpyrazine are less likely due to reduced volatility from phenyl groups.
  • Antitubercular Potential: Pyrazine-carbohydrazide hybrids demonstrate that electron-withdrawing substituents (e.g., oxo groups) improve target binding, suggesting the oxo group in the target compound could enhance potency.

Key Insights :

  • LUMO Levels : The target compound’s oxo group likely lowers LUMO further than methyl substituents, enhancing electron injection in devices .
  • Aggregation Behavior : Bulky phenyl groups may reduce molecular aggregation compared to linear fused-ring pyrazines, improving film morphology .

Role in Aroma and Food Chemistry

Pyrazines are critical flavor compounds, but substituents dictate sensory profiles:

Compound Aroma Profile Formation Pathway Reference
2,5-Dimethylpyrazine Nutty, roasted Maillard reaction of lysine
2-Ethyl-5-methylpyrazine Earthy, coffee-like Thermal degradation during roasting
1-Oxo-2,5-diphenyl-1λ⁵-pyrazine Likely low volatility, minimal aroma contribution Synthetic routes, not Maillard

Comparison :

  • Volatility: Phenyl substituents reduce volatility, making the target compound less relevant to food aroma compared to alkylpyrazines. However, its stability could favor non-volatile applications, such as encapsulation in flavor systems .

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